

Physicochemical properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B1403159

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS No. 749875-02-3) is a halogenated pyridine derivative that serves as a critical building block in contemporary chemical synthesis. [1] Its utility spans the development of novel pharmaceuticals and advanced agrochemicals, where the unique electronic properties of the substituted pyridine ring are paramount. The presence of a chloro group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid function on the isonicotinic acid scaffold imparts distinct reactivity and specific physicochemical characteristics. This guide provides a comprehensive technical overview of these properties, outlines authoritative protocols for their experimental determination, and details essential safety and handling procedures. The insights herein are designed to empower researchers to effectively utilize this versatile compound in their development pipelines.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are cataloged below.

- Systematic Name: 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid[2]
- Common Name: **3-Chloro-2-(trifluoromethyl)isonicotinic acid**
- CAS Number: 749875-02-3[1][3][4]
- Molecular Formula: C₇H₃ClF₃NO₂[3]
- Molecular Weight: 225.55 g/mol [2][3]
- InChI Key: UVJBNXZJTBKRQB-UHFFFAOYSA-N[3]
- Canonical SMILES: C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F[3]

Caption: Molecular structure of **3-Chloro-2-(trifluoromethyl)isonicotinic acid**.

Core Physicochemical Properties

The interplay of the aromatic nitrogen, carboxylic acid, and powerful electron-withdrawing substituents defines the compound's physical and chemical behavior. All quantitative data, both predicted and experimentally determined, are summarized below for rapid reference.

Property	Value	Source & Notes
Physical State	White to off-white crystalline solid	Expected based on analogous structures; requires experimental verification.
Melting Point	Not available	Must be determined experimentally. See Protocol 4.1.
Boiling Point	353.3 ± 42.0 °C	Predicted value; decomposition may occur at this temperature.[3]
Density	1.603 ± 0.06 g/cm ³	Predicted value.[3]
Acidity (pKa)	1.39 ± 0.28	Predicted value. The low pKa reflects strong inductive effects.[3]
Water Solubility	Not available	Expected to be slightly soluble. See Protocol 4.2.

Molecular Structure and Acidity

The defining feature of this molecule is its pronounced acidity. The isonicotinic acid core has a pKa of approximately 4.9, but the addition of the chloro and trifluoromethyl groups at the 3- and 2-positions, respectively, causes a dramatic increase in the acidity of the carboxylic acid proton. These groups exert a powerful negative inductive effect (-I), withdrawing electron density from the pyridine ring and stabilizing the resulting carboxylate anion upon deprotonation. This is reflected in the exceptionally low predicted pKa of 1.39, making it a strong organic acid.[3]

Solubility Profile

While the carboxylic acid group introduces a polar, hydrophilic center capable of hydrogen bonding, the trifluoromethyl group and the chlorinated aromatic ring contribute significant hydrophobic character. This duality suggests limited solubility in non-polar solvents like hexanes, moderate to good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and slight solubility in water.[5][6] The aqueous solubility is expected to increase

significantly in basic solutions ($\text{pH} > 3$), where the compound will deprotonate to form the more soluble carboxylate salt.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are non-negotiable in research and development. While specific spectra for this compound are proprietary to suppliers, the expected characteristics from key analytical techniques are described below.

- ^1H NMR: The spectrum in a solvent like DMSO-d_6 is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad singlet, which may be exchangeable with D_2O , will correspond to the acidic proton of the carboxylic acid.
- ^{19}F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of this moiety.
- ^{13}C NMR: The spectrum should display seven distinct carbon signals: five for the pyridine ring carbons, one for the carboxylic acid carbon, and one for the trifluoromethyl carbon (which may appear as a quartet due to C-F coupling).
- Mass Spectrometry (MS): Electron impact or electrospray ionization MS will confirm the molecular weight of 225.55 g/mol. A key diagnostic feature will be the M^+ and $\text{M}+2$ isotopic pattern in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties. Adherence to these workflows ensures data integrity and reproducibility.

Protocol 4.1: Determination of Melting Point (Capillary Method)

- Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

- Methodology:
 - Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush a small amount of the crystalline solid into a powder.
 - Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.
 - Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
 - Measurement:
 - Begin heating at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.
 - Allow the apparatus to cool.
 - Perform a second measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
 - Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is reported as $T_1 - T_2$.

Protocol 4.2: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

- Rationale: The shake-flask method is the gold standard for determining the water solubility of a compound. It relies on achieving a thermodynamic equilibrium between the dissolved and undissolved states of the substance.
- Methodology:
 - Preparation: Add an excess amount of **3-Chloro-2-(trifluoromethyl)isonicotinic acid** to a known volume of deionized water in a flask. The excess solid is critical to ensure a saturated solution is formed.

- Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the solution at high speed.
- Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.
- Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
- Calculation: The solubility is reported in units of mg/L or mol/L. The experiment should be performed in triplicate to ensure statistical validity.



Figure 2: Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: A standardized workflow for determining aqueous solubility.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel familiar with its potential hazards.

- GHS Hazard Classification:
 - Signal Word: Warning
 - Pictogram: GHS07 (Exclamation Mark)
 - Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Safe Handling Procedures:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]
 - Avoid breathing dust.[7] Wash hands thoroughly after handling.
 - Keep away from incompatible materials such as strong oxidizing agents.
- Storage Recommendations:
 - Store in a tightly closed container.[8]
 - Keep in a cool, dry, and well-ventilated place away from sources of ignition and incompatible substances.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 749875-02-3|3-Chloro-2-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-2-(trifluoromethyl)isonicotinic acid - CAS:749875-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharmatech.com]

- 4. 3-Chloro-2-(trifluoroMethyl)isonicotinic acid | 749875-02-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% CAS#: 505084-58-2 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1403159#physicochemical-properties-of-3-chloro-2-trifluoromethyl-isonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com